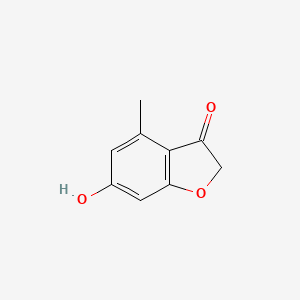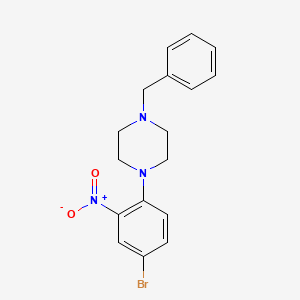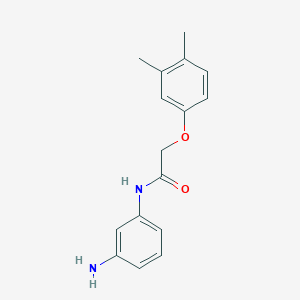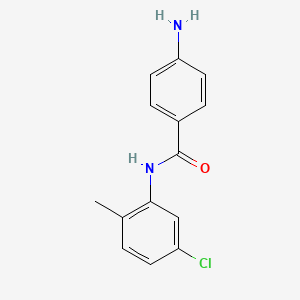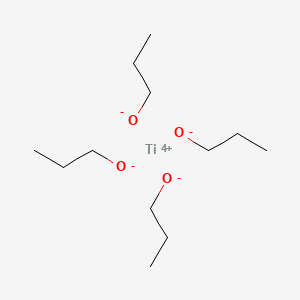
テトラプロポキシチタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes.
科学的研究の応用
テトラプロポキシチタンの用途に関する包括的な分析
テトラプロポキシチタン (TTIP) は、加水分解によって二酸化チタン (TiO2) を形成できるため、さまざまな科学研究用途で使用される汎用性の高い化学前駆体です。以下は、それぞれ専用のセクションを持つ、TTIP の 6 つのユニークな用途の詳細な分析です。
光触媒
用途: TTIP は、高い光触媒活性を示す TiO2 ナノ構造を合成するために使用されます。 これらのナノ構造は強力な酸化剤であり、有機分子の光分解や水素生成のための水分解に使用されます .
研究の重要性: 有害な有機化合物を分解し、水素燃料を生成する能力は、TTIP を環境修復と持続可能なエネルギー生産における重要な材料として位置付けています。
水浄化と消毒
用途: TTIP 由来の TiO2 は、汚染物質や病原菌を除去するために水浄化システムで使用されています。 その光触媒特性により、廃水の消毒が可能になり、放流または再利用が安全になります .
研究の重要性: この用途は、汚染された水の供給に関連する水不足と健康問題に対処するために不可欠です。
セルフクリーニングコーティング
用途: TTIP は、都市部の建物にセルフクリーニングコーティングを作成するために使用されます。 これらのコーティングは、光にさらされると汚染物質と有機物を分解でき、メンテナンスコストを削減し、空気の質を向上させます .
研究の重要性: セルフクリーニング材料の開発は、都市部の汚染の削減に貢献し、よりクリーンな生活環境を促進します。
新興太陽電池技術
用途: TTIP は、色素増感型太陽電池やペロブスカイト太陽電池などの柔軟な新興太陽電池に不可欠な、低温ゾルゲル合成された TiO2 の前駆体です .
研究の重要性: 低温で TiO2 を合成する能力は、ロールツーロール印刷と大量生産の可能性のある柔軟な太陽電池の製造に不可欠です。
太陽電池の電子輸送層
用途: TTIP から合成された TiO2 は、太陽電池の電子輸送層として機能し、電子伝導メカニズムを強化し、太陽電池の効率を向上させます .
研究の重要性: 太陽電池のパフォーマンスを向上させることは、太陽エネルギーを化石燃料に代わる現実的な選択肢として推進するために不可欠です。
原子層堆積 (ALD)
用途: TTIP は、さまざまな電子および光学デバイスの製造に重要な、酸化された表面に TiO2 を選択的に堆積させる原子層堆積プロセスで使用されます .
作用機序
Target of Action
Titanium tetrapropoxide (TTIP) is primarily used in the synthesis of titanium dioxide (TiO2), a compound with significant applications in various fields . The primary target of TTIP is the formation of TiO2, which is used as an electron transport layer in emerging solar cells .
Mode of Action
TTIP interacts with its targets through a process known as the sol-gel method . In this process, TTIP is used as a precursor to synthesize crystallized TiO2 layers at low temperatures . The resulting TiO2 films demonstrate a high porosity microstructure, allowing a large number of photons to penetrate, thereby enhancing the charge carrier conduction mechanism .
Biochemical Pathways
The biochemical pathways influenced by TTIP involve the transformation of TTIP into Ti-containing clusters . This transformation involves the decomposition of TTIP and the formation of intermediate titanium species . The process is influenced by factors such as temperature and the presence of gaseous O2 molecules .
Pharmacokinetics
This reaction is employed in the sol-gel synthesis of TiO2-based materials . The solubility of TTIP in various solvents such as ethanol, ether, benzene, and chloroform influences its bioavailability .
Result of Action
The result of TTIP’s action is the formation of TiO2, which has significant applications in various fields. For instance, TiO2 has been used as an electron transport layer in solar cells . Moreover, TiO2 nanoparticles have shown potential in various biological applications such as antimicrobials, drug delivery, photodynamic therapy, biosensors, and tissue engineering .
Action Environment
The action of TTIP is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the transformation of TTIP into Ti-containing clusters is influenced by temperature and the presence of gaseous O2 molecules . Additionally, the synthesis of crystallized TiO2 at low-temperature conditions has resulted in an enhancement of the electron conduction mechanism, particularly for flexible emerging solar cell applications .
Safety and Hazards
Titanium tetrapropoxide is a flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
将来の方向性
Titanium tetrapropoxide is predominantly used in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) methods to synthesize titanium dioxide thin films . Its future directions could involve further exploration of its low-temperature synthesis for flexible emerging solar cell applications .
生化学分析
Biochemical Properties
Titanium tetrapropoxide is used in organic synthesis and materials science, indicating its interaction with various biomolecules
Molecular Mechanism
The molecular mechanism of titanium tetrapropoxide is complex. It is mainly a monomer in nonpolar solvents . It reacts with water to deposit titanium dioxide . This reaction is employed in the sol-gel synthesis of TiO2-based materials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of titanium tetrapropoxide can change over time. For instance, the synthesis of crystallized TiO2 at low-temperature conditions with a certain TTIP molarity has resulted in an enhancement of the electron conduction mechanism .
Metabolic Pathways
Titanium tetrapropoxide may influence metabolic pathways indirectly through its degradation product, titanium dioxide. For instance, titanium dioxide nanoparticles can disrupt glucose metabolism .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Titanium tetrapropoxide involves the reaction of titanium tetrachloride with propanol in the presence of a catalyst.", "Starting Materials": [ "Titanium tetrachloride", "Propanol" ], "Reaction": [ "1. Add titanium tetrachloride to a flask containing propanol.", "2. Stir the mixture at room temperature for several hours.", "3. Heat the mixture under reflux for several hours.", "4. Cool the mixture and filter off any solids.", "5. Concentrate the filtrate under reduced pressure to yield Titanium tetrapropoxide." ] } | |
CAS番号 |
3087-37-4 |
分子式 |
C3H8OTi |
分子量 |
107.96 g/mol |
IUPAC名 |
propan-1-ol;titanium |
InChI |
InChI=1S/C3H8O.Ti/c1-2-3-4;/h4H,2-3H2,1H3; |
InChIキー |
LTRIWNVAMDZCFN-UHFFFAOYSA-N |
SMILES |
CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4] |
正規SMILES |
CCCO.[Ti] |
| 3087-37-4 | |
物理的記述 |
Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes. Liquid |
ピクトグラム |
Flammable; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is titanium tetrapropoxide used in the synthesis of titanium dioxide (TiO₂), and how does the choice of alkoxide influence the final product?
A1: Titanium tetrapropoxide serves as a precursor for synthesizing TiO₂ through hydrolysis and calcination processes []. The chemical nature of the alkoxide used significantly impacts the morphology and specific surface area of the resulting TiO₂ powders []. For instance, using titanium tetrapropoxide, compared to other alkoxides like titanium tetrabutoxide or titanium tetratertbutoxide, leads to a higher percentage of fine particles (less than 0.5 microns) in the final TiO₂ powder [].
Q2: What is unique about the TiO₂ produced using plasma with titanium tetrapropoxide as a precursor?
A2: Plasma synthesis, utilizing water plasma and titanium tetrapropoxide, enables the creation of organometallic titanium oxide particles with distinct properties [, ]. These particles exhibit photosensitivity and possess a unique chemical structure where titanium is primarily present in the O₂-Ti-O₂ state []. This synthesis method facilitates the formation of organometallic compounds through a dehydrogenation process, resulting in TiO₂ nanoparticles with potential applications in various fields [, ].
Q3: How does the incorporation of titanium tetrapropoxide-derived TiO₂ enhance the properties of polyethylene (PE) films?
A3: Plasma treatment allows the attachment of TiO₂ particles, derived from titanium tetrapropoxide, onto PE films, creating composite materials with enhanced properties []. These TiOx-PE composites demonstrate a significant ability to remove Cr(VI) from aqueous solutions, highlighting their potential in environmental remediation applications []. The morphology of the TiO₂ particles, observed to change with varying pH levels of the Cr solutions, suggests a dynamic interaction between the composite material and the surrounding environment [].
Q4: Can titanium tetrapropoxide be used to modify the properties of polymers beyond polyethylene?
A4: Yes, titanium tetrapropoxide serves as an effective initiator for ring-opening polymerization of ε-caprolactone, a process crucial for producing polycaprolactone, a biodegradable polyester with applications in drug delivery and tissue engineering [, ]. By using a specially designed titanium initiator with an unsaturated group, derived from titanium tetrapropoxide and 2-allyloxyethanol, functional polycaprolactone with tailored properties can be synthesized [].
Q5: How does the concentration of titanium tetrapropoxide as an initiator affect the polymerization of ε-caprolactone?
A5: The concentration of titanium tetrapropoxide directly influences the rheological behavior of the ε-caprolactone polymerization process []. This includes impacting the conversion rate, molecular weight variations, and the viscoelastic properties of the resulting polycaprolactone melt []. Understanding these relationships allows for predicting and controlling the properties of the final polymer product through adjustments in the reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








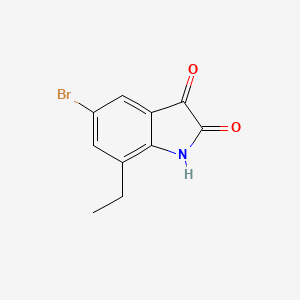

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
